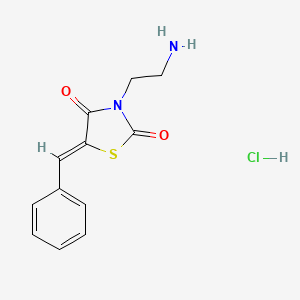
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O2S and its molecular weight is 284.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride, known by its CAS number 108651-20-3, is a thiazolidine derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential as a lead compound in drug development.
- Molecular Formula : C₁₂H₁₃ClN₂O₂S
- Molar Mass : 284.76 g/mol
- CAS Number : 108651-20-3
Research indicates that derivatives of thiazolidine-2,4-dione exhibit diverse mechanisms of action:
- Inhibition of Signaling Pathways : The compound has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells, particularly human leukemia U937 cells .
- Cytotoxicity : Studies have demonstrated that this compound can induce early apoptosis and cell cycle arrest in the G(0)/G(1) phase, indicating its potential as an anticancer agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays:
- MTT Assay : In vitro studies using the MTT assay showed significant cytotoxic effects against cancer cell lines. Concentrations tested ranged from 5 to 100 µM, with notable reductions in cell viability observed at higher concentrations .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 90 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
| 100 | 10 |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity:
- Antibacterial Efficacy : The compound has been tested against various bacterial strains with a focus on Gram-positive bacteria. Minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL, indicating strong antibacterial properties .
- Mechanism of Action Against Bacteria : The thiazolidine core is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies highlight the application and effectiveness of this compound:
- Leukemia Treatment : A study demonstrated that this compound effectively inhibited the proliferation of U937 cells by inducing apoptosis through caspase activation and mitochondrial pathway involvement .
- Combination Therapy Potential : Research suggests that combining this thiazolidine derivative with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects associated with high-dose chemotherapy .
Propiedades
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,8H,6-7,13H2;1H/b10-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLVKVBRTPIFOH-DQMXGCRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













